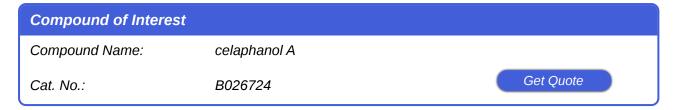


Celaphanol A: A Technical Overview of its Molecular Characteristics and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celaphanol A is a naturally occurring diterpenoid that has garnered scientific interest for its potential therapeutic properties. Isolated from the root bark of Celastrus orbiculatus, this compound has demonstrated significant neuroprotective and anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of **Celaphanol A**, its known biological mechanisms, and relevant experimental data.

Molecular and Physicochemical Properties

Celaphanol A's fundamental molecular characteristics are summarized in the table below. This data is crucial for its application in experimental settings and for understanding its pharmacokinetic and pharmacodynamic profiles.



Property	Value	Reference
Molecular Formula	C17H20O4	[1][2][3][4][5]
Molecular Weight	288.34 g/mol	[1][2][5]
CAS Number	244204-40-8	[1][4]
Appearance	Red amorphous powder	
Purity	≥98%	[3][4]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Biological Activity and Mechanism of Action

Celaphanol A is primarily recognized for its neuroprotective and anti-inflammatory effects. These activities are largely attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.

Neuroprotective Effects

Experimental studies have shown that **Celaphanol A** can protect neuronal cells from oxidative stress-induced damage. A key study demonstrated its efficacy in an in vitro model using PC12 cells, a cell line commonly used in neuroscience research. In this model, **Celaphanol A** exhibited a protective effect against cytotoxicity induced by hydrogen peroxide (H₂O₂). Notably, a significant neuroprotective effect was observed at a concentration of 10 µM.[6][7]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A major mechanism underlying the biological effects of **Celaphanol A** is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers.

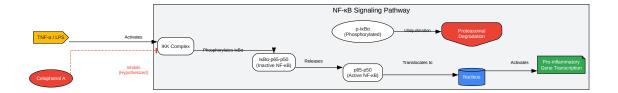


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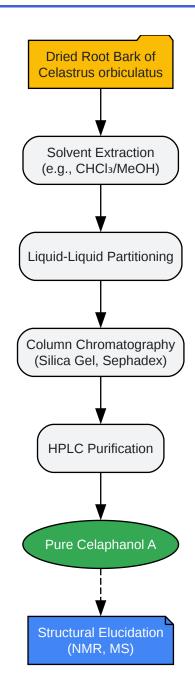
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While the precise mechanism for **Celaphanol A** is still under investigation, studies on the structurally related compound celastrol, also isolated from Celastrus orbiculatus, provide significant insights. Celastrol has been shown to inhibit the activity of IkB kinase (IKK), a key enzyme responsible for the phosphorylation and subsequent degradation of IkBa, the inhibitory protein of NF-kB.[8] By preventing IkBa degradation, NF-kB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory gene expression. It is hypothesized that **Celaphanol A** may share a similar mechanism of action.









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References







- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection against hydrogen peroxide-induced cytotoxicity in PC12 cells by scutellarin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells cocultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (M)- and (P)-bicelaphanol A, dimeric trinorditerpenes with promising neuroprotective activity from Celastrus orbiculatus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid PubMed [pubmed.ncbi.nlm.nih.gov]
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